3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol
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Overview
Description
3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol is an organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with aldehydes under oxidative cyclization conditions. The reaction is often facilitated by reagents such as iodine or phosphorus oxychloride, which promote the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of oxadiazoles, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Scientific Research Applications
3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and antioxidant activities.
Materials Science: The unique electronic properties of oxadiazoles make them useful in the development of organic semiconductors and light-emitting diodes.
Agrochemicals: The compound has shown potential as a fungicide and herbicide, making it valuable in agricultural research.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or disrupt the function of microbial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole: A parent compound with similar structural features but different substituents.
5-methyl-1,3,4-thiadiazole: A sulfur-containing analogue with distinct chemical properties.
3-(5-aryl-1,3,4-oxadiazol-2-yl)methylbenzo[d]thiazol-2(3H)-one: A derivative with additional aromatic rings, enhancing its biological activity.
Uniqueness
3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it versatile for various applications .
Properties
CAS No. |
1266979-14-9 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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